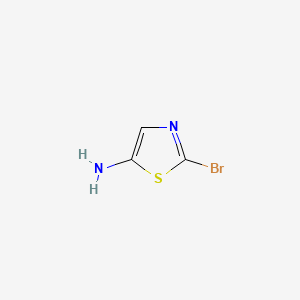

2-Bromothiazol-5-amine

Vue d'ensemble

Description

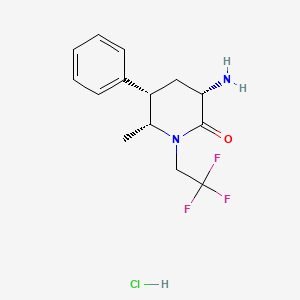

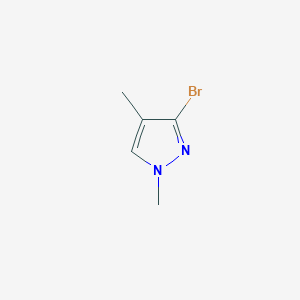

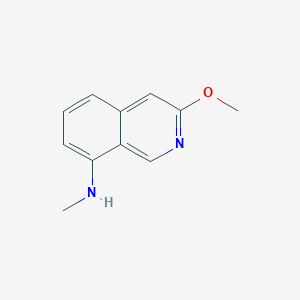

2-Bromothiazol-5-amine is a chemical compound with the molecular formula C3H3BrN2S . It has a molecular weight of 179.04 . The compound is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The bromine atom is attached to the second carbon atom in the ring .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 278.5±13.0 °C and a predicted density of 1.976±0.06 g/cm3 . Its pKa is predicted to be 2.12±0.10 .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

2-Bromothiazol-5-amine serves as a versatile building block in organic synthesis, particularly in the construction of highly functionalized 5-bromo-2-aminothiazoles. These compounds have been identified as potential inhibitors of monoacylglycerol lipase (MAGL), a target of interest for its role in various physiological processes. The one-pot synthesis approach used to prepare these derivatives emphasizes efficiency and mild reaction conditions, avoiding the use of metal catalysts or inconvenient reagents (Prévost et al., 2018).

Material Science and Corrosion Inhibition

In material science, this compound derivatives have demonstrated promising applications as corrosion inhibitors for metals in aggressive environments. For instance, the corrosion behavior of iron in diluted sulfuric acid media was significantly altered in the presence of 5-bromothiazol-2-amine, suggesting its potential as a cathodic inhibitor. This effect is attributed to the molecule's ability to form an adsorbed film on the metal surface, thus hindering ion transport and retarding the hydrogen evolution reaction (Berisha et al., 2015).

Anticancer Research

In the realm of medicinal chemistry, bromothiazole derivatives, including those derived from this compound, have been explored for their anticancer properties. Notably, certain amino acid derivatives of bromothiazole were synthesized and evaluated for their antiproliferative and cytotoxic effects against the Caco-2 human adenocarcinoma-derived cell line. These compounds displayed significant activity, reducing cell proliferation and viability in a concentration-dependent manner, highlighting their potential in cancer research (Vale et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 2-Bromothiazol-5-amine are currently unknown. The compound is a relatively new substance and research into its specific targets is still ongoing .

Mode of Action

It is known that thiazole derivatives, which this compound is a part of, often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 17904 . It’s also known that the compound should be stored at temperatures between 2-8°C .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Some thiazole derivatives have been shown to have antitumor and cytotoxic activity , suggesting that this compound may have similar effects.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been known to exhibit diverse biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Thiazole derivatives have been reported to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Research is needed to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Propriétés

IUPAC Name |

2-bromo-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-3-6-1-2(5)7-3/h1H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENPEUMWCGMXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.0]heptan-6-ol](/img/structure/B3100776.png)